Cas no 80-48-8 (methyl 4-methylbenzene-1-sulfonate)

methyl 4-methylbenzene-1-sulfonate structure
80-48-8 structure
methyl 4-methylbenzene-1-sulfonate
80-48-8
C8H10O3S
186.228201389313
MFCD00008417
34215
6645

methyl 4-methylbenzene-1-sulfonate Properties

Names and Identifiers

    • Methyl 4-methylbenzenesulfonate
    • methyl para-toluenesulfonate
    • Methyl p-toluenesulphonate
    • 4-Toluenesulfonic Acid Sodium Salt
    • 4-Toluenesulfonic acid methyl ester
    • 4-Methylbenzenesulfonic acid
    • Methyl p-tosylate~p-Toluenesulphonic acid methyl ester
    • Methyl p-tosylate 4-Methylbenzenesulfonic acid methyl ester
    • P-Toluene sulfonic acid Methyl Ester
    • Methyl P-Toluenesulfonate (PTSM)
    • Methyl-P-toluenesulfonate
    • Methyl p-Toluenesulfonate
    • Methyl4-toluenesulfonate
    • PTSME
    • Methanol tosylate
    • methyl 4-methyl-1-benzenesulfonate
    • Methyl p-toluenesulf
    • METHYL P-TOSYLATE
    • METHYL TOSYLATE
    • methyltoluene-4-sulfonate
    • MPTS
    • MPTS,TRISODIUM SALT
    • p-Tolylmethylsulfonate
    • PTS1
    • toluene-4-sulfonic acid-methyl ester
    • 4-Methylbenzenesulfonic acid methyl ester
    • p-Toluenesulfonic Acid Methyl Ester
    • 4-11-00-00247 (Beilstein Handbook Reference)
    • Toluenesulfonic acid, methyl ester, P-
    • methyltosylate
    • CHEMBL5189891
    • Q25616437
    • HSDB 2025
    • Methylester kyseliny p-toluensulfonove
    • methyl-p-toluenesulphonate
    • Methyl p-toluenesulfonate, purum, >=97.0% (GC)
    • paratoluen sulphonate methyl ester
    • methyl para-toluene sulfonate
    • F0001-2085
    • SY276580
    • DTXCID1031123
    • LS-154172
    • p-Toluolsulfonsaeure methyl ester [German]
    • Benzenesulfonic acid, 4-methyl-, methyl ester
    • Methyl 4-toluenesulfonate
    • methyl p-toluene-sulfonate
    • STR01542
    • 4-Toluenesulfonic acid, methyl ester
    • methyl paratoluenesulfonate
    • Methyl toluene sulfonate
    • tosylate methyl ester
    • toluene-4-sulfonic acid methyl ester
    • p-Toluenesulfonic acid, methyl ester
    • methyl rho-toluenesulfonate
    • ortho-Toluenesulfonic acid, methyl ester
    • methyl-p-toluensulfonate
    • NSC-406335
    • DTXSID4052550
    • methyl-paratoluene sulphonate
    • Methyl toluene-4-sulfonate
    • p-Toluolsulfonsaeure methyl ester
    • Methyl-d3 4-Methylbenzenesulfonate
    • FT-0619531
    • p-toluenesulfonic acid methyl
    • AKOS008938769
    • methyl-4-toluene sulphonate
    • 80-48-8
    • SCHEMBL27524
    • Methyl 4-toluene sulfonate
    • methyl-4-methylbenzenesulfonate
    • Methylester kyseliny p-toluensulfonove [Czech]
    • 4-methyl-benzenesulfonic acid methyl ester
    • A839928
    • p-Methylbenzenesulfonate methyl ester
    • UNII-4SU69KI68L
    • MFCD00069406
    • Methyl toluene-4-sulphonate
    • Tox21_303790
    • NCGC00357078-01
    • Methyl p-toluene sulphonate
    • p-toluene-sulphonic acid methyl ester
    • BRN 0609209
    • CS-0015899
    • WLN: 1OSWR D1
    • Methyl p-toluenesulfonate, 98%
    • methyl 4-methylbenzene-1-sulfonate
    • tosome
    • Methyl 4-methylbenzenesulphonate
    • NSC406335
    • EN300-15726
    • 4SU69KI68L
    • methyl tosylat
    • FT-0695834
    • AM804364
    • METHYL P-METHYLBENZENESULFONATE
    • D72514
    • TsOMe
    • Methyl ester of 4-methylbenzenesulfonic acid
    • MeOTs
    • AI3-02550
    • CAS-80-48-8
    • T0269
    • Q-200515
    • methyl-4-toluene sulfonate
    • Methyl para-toluenesulphonate
    • EINECS 201-283-5
    • Methyl-(4)-toluenesulfonate
    • NSC 406335
    • Methyl-13C,d3Toluenesulfonate
    • Methyl toluenesulfonate
    • MFCD00008417
    • methyltoluen-4-sulfonat
    • CCRIS 9151
    • METHYL 4-TOLUENE SULFONATE [HSDB]
    • p-methylbenzenesulfonic acid methyl ester
    • NS00019688
    • p-Toluenesulfonic acid, methyl ester (6CI, 7CI, 8CI)
    • pMethylbenzenesulfonate methyl ester
    • Methyl 4toluene sulfonate
    • Methylester kyseliny ptoluensulfonove
    • ((2)H1,(3)H)methyl tosylate
    • Methyl toluene4sulfonate
    • DB-020470
    • reagent grade,96.0%
    • Methylptoluenesulfonate
    • Methyl 4methylbenzenesulfonate
    • Benzenesulfonic acid, 4methyl, methyl ester
    • 4Toluenesulfonic acid, methyl ester
    • pToluolsulfonsaeure methyl ester
    • Methyl ptosylate
    • pToluenesulfonic acid, methyl ester
    • Methyl ptoluenesulfonate
    • +Expand
    • MFCD00008417
    • VUQUOGPMUUJORT-UHFFFAOYSA-N
    • 1S/C8H10O3S/c1-7-3-5-8(6-4-7)12(9,10)11-2/h3-6H,1-2H3
    • O=S(C1C=CC(C)=CC=1)(OC)=O
    • 609209

Computed Properties

  • 186.035065g/mol
  • 0
  • 2.2
  • 0
  • 3
  • 2
  • 186.035065g/mol
  • 186.035065g/mol
  • 51.8Ų
  • 12
  • 219
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 0

Experimental Properties

  • 6.45 (AIR= 1)
  • 2.41090
  • 51.75000
  • n20/D 1.5172(lit.)
  • Insoluble
  • 144-145 °C/5 mmHg(lit.)
  • 25-28 °C (lit.)
    25-28 °C
  • 1 mmHg ( 20 °C)
  • Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • White crystals.
  • Soluble in ethanol, ether, benzene, insoluble in water
  • Moisture Sensitive
  • 1.234 g/mL at 25 °C(lit.)

methyl 4-methylbenzene-1-sulfonate Security Information

  • GHS05 GHS05 GHS07 GHS07
  • XT7000000
  • 3
  • 8
  • S26-S36/37/39-S45-S24
  • III
  • R22; R36/37/38; R40; R43
  • C C
  • UN 3261 8/PG 2
  • H302,H314,H317
  • P280,P305+P351+P338,P310
  • dangerous
  • 2-8°C
  • II
  • 22-34-43
  • Danger
  • Yes
  • 8
  • 21

methyl 4-methylbenzene-1-sulfonate Customs Data

  • 2904909090
  • China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

methyl 4-methylbenzene-1-sulfonate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0035PQ-25g
Methyl 4-methylbenzenesulfonate
80-48-8 98%
25g
$10.00 2024-04-21
A2B Chem LLC
AB46574-25g
Methyl p-toluenesulfonate
80-48-8 98%
25g
$9.00 2024-04-19
abcr
AB108848-250 g
Methyl p-toluenesulfonate, 98%; .
80-48-8 98%
250 g
€39.50 2023-07-20
Ambeed
A182547-25g
Methyl 4-methylbenzenesulfonate
80-48-8 98%
25g
$12.0 2024-07-24
Apollo Scientific
OR46002-100g
Methyl toluene-4-sulphonate
80-48-8 98%
100g
£35.00 2022-03-28
Cooke Chemical
A5385212-25G
Methyl-p-toluenesulfonate , AR
80-48-8 98.0%
25g
RMB 23.20 2023-09-07
Enamine
EN300-15726-0.05g
methyl 4-methylbenzene-1-sulfonate
80-48-8 95%
0.05g
$19.0 2023-05-03
Fluorochem
158300-25g
Methyl-4-toluenesulphonate
80-48-8 98%
25g
£9.00 2022-02-28
Life Chemicals
F0001-2085-0.25g
methyl 4-methylbenzene-1-sulfonate
80-48-8 95%+
0.25g
$18.0 2023-09-07
Oakwood
158300-5g
Methyl 4-toluenesulfonate
80-48-8 98%
5g
$9.00 2024-07-19

methyl 4-methylbenzene-1-sulfonate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Silica Solvents: Toluene ;  5 min, 120 °C
Reference
Direct Synthesis of Sulfonates of Alcohol, Oxyma-O-sulfonates and Oxime-O-sulfonates under Microwave Irradiation
Chandra, Jyoti; et al, ChemistrySelect, 2017, 2(27), 8471-8477

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Iron (exchanged montmorillonite clay) Solvents: 1,2-Dichloroethane
Reference
Montmorillonite Clay Catalyzed Tosylation of Alcohols and Selective Monotosylation of Diols with p-Toluenesulfonic Acid: An Enviro-Economic Route
Choudary, B. M.; et al, Tetrahedron, 2000, 56(37), 7291-7298

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Iodobenzene diacetate ;  15 min, rt
Reference
Rapid transformation of sulfinate salts into sulfonates promoted by a hypervalent iodine(III) reagent
Deruer, Elsa; et al, Beilstein Journal of Organic Chemistry, 2018, 14, 1203-1207

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Styrene ,  Trimethylsilyl triflate Solvents: Acetic acid ,  Acetonitrile ;  12 h, 25 - 35 °C
Reference
Photo-induced stereo- and regiospecific sulfonylation of C-C multiple bonds exploiting the dual reactivity of sulfonium iodate(I) species
Gurawa, Aakanksha; et al, Organic Chemistry Frontiers, 2023, 10(19), 4918-4926

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Ferric nitrate Solvents: Methanol ;  2 h, rt
Reference
Iron(III)-Mediated Oxy-Sulfonylation of Enamides with Sodium and Lithium Sulfinates
Kramer, Philipp; et al, Journal of Organic Chemistry, 2020, 85(5), 3617-3637

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Trimethylammonium chloride Solvents: Toluene ;  cooled
1.2 Solvents: Toluene ;  10 min, cooled; 1 h, 0 °C
Reference
Efficient, scalable and economical preparation of tris(deuterium)- and 13C-labelled N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) and their conversion to labelled diazomethane
Shields, Samuel W. J.; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2014, 57(12), 674-679

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Methane, nitro-, ion(1-), sodium Solvents: Methanol
Reference
Pathways in the reactions of nitronate ions with sulfonyl halides
Pigou, Paul E.; et al, Journal of the Chemical Society, 1988, (5), 725-30

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Pyridine
Reference
Piperidine derivatives. XXVI. 1-Methyl-3-benzylidene-4-piperidone dimer
McElvain, S. M.; et al, Journal of the American Chemical Society, 1955, 77, 492-3

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Methanol ,  Tetrahydrofuran ;  5 °C; 12 h, rt
Reference
Anchored block-copolymer surfactants for the synthesis of redispersible polystyrene latexes
Keerthika, Nagarajan ; et al, Journal of Applied Polymer Science, 2020, 137(29),

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Chlorine Solvents: Acetonitrile
1.2 Reagents: Pyridine
1.3 Reagents: Water
Reference
Preparation of sulfonamides from sodium sulfonates. Ph3PBr2 and Ph3PCl2 as a mild halogenating reagent for sulfonyl bromides and sulfonyl chlorides
Kataoka, Tadashi; et al, Synthesis, 1998, (4), 423-426

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate ,  Hydrochloric acid Solvents: Methanol
Reference
Sulfinic acids and related compounds. 15. Convenient methods for esterifying sensitive sulfinic acid salts
Srivastava, Pramod K.; et al, Phosphorus and Sulfur and the Related Elements, 1985, 25(2), 161-5

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Tin tetrachloride
Reference
Synthesis of organosulfur compounds via silicon-containing reagents
Mizhiritskii, M. D.; et al, Zhurnal Obshchei Khimii, 1986, 56(7), 1547-58

Synthetic Circuit 13

Reaction Conditions
1.1 Solvents: Toluene
Reference
Reaction of phosphorus oxyacid esters with p-toluenesulfonic acid
Nitta, Yoshihiro; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(7), 2710-18

Synthetic Circuit 14

Reaction Conditions
Reference
Product subclass 2: arenesulfonic acid derivatives
Shcherbakova, I., Science of Synthesis, 2007, 31, 775-832

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  -78 °C; 10 min, 0 °C; 4 h, reflux
Reference
A new preparative method of aryl sulfonate esters by using cyclic organobismuth reagents
Sakurai, Naoto; et al, Heterocycles, 2007, 74, 771-790

Synthetic Circuit 16

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
Synthesis of alkyl sulfonates from sulfonic acids or sodium sulfonates using solid-phase bound reagents
Vignola, N.; et al, Tetrahedron Letters, 2001, 42(44), 7833-7836

Synthetic Circuit 17

Reaction Conditions
1.1 Solvents: Dichloromethane ;  4 h, rt
Reference
Efficient Synthesis of Sulfonic, Phosphoric, and Phosphinic Esters Employing Alkylating Polymer-Bound Reagents
Vignola, Nicola; et al, Journal of Combinatorial Chemistry, 2003, 5(2), 138-144

Synthetic Circuit 18

Reaction Conditions
Reference
Product subclass 2: arenesulfonic acid derivatives
Shcherbakova, I., Science of Synthesis, 2007, 31, 775-832

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Oxygen ,  1,4-Diazoniabicyclo[2.2.2]octane, 1,4-disulfino-, bis(inner salt) Catalysts: Cuprous iodide Solvents: Dichloromethane ,  Water ;  4 h, rt
Reference
Visible-light-induced one-pot synthesis of sulfonic esters via multicomponent reaction of arylazo sulfones and alcohols
Luu, Truong Giang; et al, RSC Advances, 2022, 12(27), 17499-17504

Synthetic Circuit 20

Reaction Conditions
1.1 Solvents: Toluene
Reference
Reaction of phosphorus oxyacid esters with p-toluenesulfonic acid
Nitta, Yoshihiro; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(7), 2710-18

Synthetic Circuit 21

Reaction Conditions
Reference
Esterification of aliphatic sulfonic acids with dimethyl sulfate
Forbes, C. P.; et al, Cellulose Chemistry and Technology, 1981, 15(6), 691-3

Synthetic Circuit 22

Reaction Conditions
Reference
The reactions of trialkyl(alkoxy)stannane with sulfonyl, sulfinyl, and sulfenyl chlorides
Kozuka, Seizi; et al, Memoirs of the Faculty of Engineering, 1978, 19, 181-3

Synthetic Circuit 23

Reaction Conditions
Reference
Sulfonic acid-induced fragmentation of dialkyl acylphosphonates, formation of alkyl carboxylates and alkyl sulfonates
Breuer, Eli; et al, Journal of the Chemical Society, 1988, (12), 2029-34

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  tert-Butyl nitrite ,  Magnesium chloride Solvents: Acetonitrile ;  7 h, 50 °C
1.2 Reagents: Triethylamine Solvents: Acetonitrile ;  40 min, rt
Reference
Diazotization-Enabled Deaminative Late-Stage Functionalization of Primary Sulfonamides
Li, Jiang-Sheng ; et al, Organic Letters, 2023, 25(46), 8263-8268

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, perchlorate (1:1) Solvents: Methanol ;  36 h, rt
Reference
Photoinduced Oxidative Cross-Coupling for O-S Bond Formation: A Facile Synthesis of Alkyl Benzenesulfonates
Singh, Atul K.; et al, Synlett, 2017, 28(13), 1558-1563

Synthetic Circuit 26

Reaction Conditions
1.1 Solvents: tert-Butanol ,  Pentane
Reference
Sulfonylnitrosamides. IV. Thermal rearrangement of sulfonylmethylnitrosamides
de Boer, Th. J., Recueil des Travaux Chimiques des Pays-Bas et de la Belgique, 1954, 73, 677-85

methyl 4-methylbenzene-1-sulfonate Raw materials

methyl 4-methylbenzene-1-sulfonate Preparation Products

methyl 4-methylbenzene-1-sulfonate Suppliers

Jiangsu Xinsu New Materials Co., Ltd
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(CAS:80-48-8)
SDF233
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25KG,200KG,1000KG
99%
Wednesday, 27 November 2024 14:57

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